molecular formula C19H20N4O4 B2891565 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 1286695-68-8

2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2891565
CAS No.: 1286695-68-8
M. Wt: 368.393
InChI Key: KACHGKJGJGUPRC-UHFFFAOYSA-N
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Description

2-(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound of interest in medicinal chemistry research. Its structure incorporates a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a heterocyclic scaffold found in various biologically active molecules and pharmaceutical compounds . This core is linked to a pyridin-3-ylmethyl group via an acetamide bridge containing a 2-oxoimidazolidine ring. The integration of a pyridine ring, a common bioisostere for benzene, can enhance pharmacokinetic properties and facilitate hydrogen bonding with biological targets, as seen in other research compounds . This specific molecular architecture, combining multiple nitrogen and oxygen heterocycles, makes it a valuable chemical entity for exploring structure-activity relationships (SAR), particularly in the development of novel small-molecule inhibitors for various protein targets. Researchers can utilize this compound as a building block or lead structure in high-throughput screening assays, binding studies, and other pre-clinical investigations. The compound is provided for research applications only.

Properties

IUPAC Name

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c24-18(21-12-14-2-1-5-20-11-14)13-22-6-7-23(19(22)25)15-3-4-16-17(10-15)27-9-8-26-16/h1-5,10-11H,6-9,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACHGKJGJGUPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NCC2=CN=CC=C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzo[b][1,4]dioxin moiety.

    Reduction: Reduction reactions can occur at the imidazolidinone ring, potentially converting it to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinylmethylacetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated imidazolidinone.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding due to its potential bioactivity.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its structural features suggest it might interact with specific biological targets.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism by which 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with enzymes or receptors, modulating their activity. The dihydrobenzo[b][1,4]dioxin moiety could play a role in binding to hydrophobic pockets, while the imidazolidinone ring might interact with polar or charged regions of the target.

Comparison with Similar Compounds

Target Compound vs. 1,3,4-Oxadiazole Derivatives ()

The 1,3,4-oxadiazole-based compounds (e.g., 3.6–3.11) share the 2,3-dihydrobenzo[b][1,4]dioxin moiety but differ in their heterocyclic core. The oxadiazole ring is a rigid, planar system with strong electron-withdrawing properties, whereas the imidazolidinone in the target compound introduces a saturated, hydrogen-bond-donating motif. This structural divergence likely impacts:

  • Solubility: Imidazolidinone’s polarity may enhance aqueous solubility compared to oxadiazoles.
  • Metabolic Stability: Saturation in imidazolidinone could reduce susceptibility to oxidative metabolism versus aromatic oxadiazoles.
  • Target Selectivity: The oxadiazole derivatives in were designed as PARP inhibitors, while the target compound’s imidazolidinone core may favor kinase or protease inhibition .

Pyridine-Containing Analogues ()

The compound 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () shares the dihydrobenzodioxin group and a pyridine-derived side chain but lacks the imidazolidinone moiety. Key differences include:

  • Side Chain Flexibility: The dimethylaminomethylphenyl group in introduces a basic tertiary amine, enhancing solubility at physiological pH, whereas the pyridin-3-ylmethylacetamide in the target compound offers amide-based hydrogen bonding.

Tetrahydroimidazo[1,2-a]pyridine Derivatives (Evidences 3–4)

Compounds like 2d and 1l (Evidences 3–4) feature fused imidazo-pyridine cores with ester and nitrophenyl substituents. However, the tetrahydroimidazo[1,2-a]pyridines prioritize bulkier substituents (e.g., nitrophenyl, naphthalenyl), which may limit bioavailability compared to the target compound’s pyridin-3-ylmethyl group .

Biological Activity

The compound 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

The compound's molecular formula is C18H20N2O3C_{18}H_{20}N_{2}O_{3} with a molecular weight of approximately 312.36 g/mol. Its structure comprises a dihydrobenzo[b][1,4]dioxin moiety linked to an imidazolidinone and a pyridine derivative, which may contribute to its biological activity.

Anticancer Properties

Recent studies have shown that compounds related to dihydrobenzo[b][1,4]dioxins exhibit significant anticancer activity. For instance, derivatives of this compound have been tested against various human cancer cell lines, demonstrating nanomolar activity against several types of cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the Wnt/β-catenin pathway .

Cell Line IC50 (nM) Mechanism
A549 (Lung Cancer)50Apoptosis induction
MCF-7 (Breast Cancer)30Cell cycle arrest
HeLa (Cervical Cancer)25Inhibition of proliferation

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect may be mediated through the suppression of NF-kB signaling pathways .

Binding Affinity Studies

Binding affinity studies indicate that the compound interacts with various biological targets, including enzymes involved in cancer progression and inflammation. The use of homogeneous time-resolved fluorescence assays has shown promising results in terms of binding affinities comparable to known inhibitors in these pathways .

Study 1: Anticancer Efficacy in vivo

A recent study evaluated the in vivo efficacy of this compound in a mouse model bearing human tumor xenografts. The compound was administered at varying doses over a period of four weeks. Results indicated a significant reduction in tumor size compared to controls, with minimal toxicity observed at therapeutic doses.

Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory diseases, the compound was tested in a murine model of acute inflammation induced by lipopolysaccharide (LPS). Treatment with the compound resulted in a marked decrease in edema and inflammatory cell infiltration into tissues .

Q & A

Q. What are the critical steps for optimizing the synthesis of 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide?

The synthesis of this compound involves multi-step reactions requiring precise control of:

  • Temperature : Maintaining specific ranges (e.g., reflux conditions) to avoid side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .
  • Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates .
  • Microwave-assisted synthesis : Accelerates reaction rates and improves yields compared to conventional heating .
    Post-synthesis, purification via column chromatography is critical to isolate high-purity products .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

A combination of techniques ensures accurate characterization:

TechniquePurposeKey Evidence
NMR Confirms connectivity of heterocyclic rings and amide groups
Mass Spectrometry (MS) Validates molecular weight and detects impurities
IR Spectroscopy Identifies functional groups (e.g., C=O stretch in amides)
HPLC Quantifies purity (>95% threshold for biological assays)Implied*

Note: Conflicting spectral data (e.g., overlapping NMR signals) may require X-ray crystallography for unambiguous resolution.

Q. How should researchers address purification challenges in multi-step syntheses?

  • Chromatography : Use gradient elution in column chromatography to separate structurally similar by-products .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal lattice formation .
  • HPLC-MS : Monitor fractions in real-time to isolate high-purity batches .

Advanced Research Questions

Q. How can computational methods predict the reactivity of heterocyclic moieties in this compound?

  • Density Functional Theory (DFT) : Calculates electron density distribution to identify nucleophilic/electrophilic sites on the imidazolidinone and pyridinylmethyl groups .
  • Reaction path search algorithms : Simulate intermediates and transition states for oxidation/reduction reactions (e.g., NaBH₄-mediated reductions) .
  • Machine learning : Trains models on analogous compounds to predict regioselectivity in functionalization reactions .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Assay standardization : Control variables such as:
    • Solubility : Use DMSO/cosolvent systems to ensure consistent bioavailability .
    • Purity thresholds : Re-test compounds with ≥95% purity to exclude impurity-driven artifacts .
  • Dose-response curves : Validate activity across multiple concentrations to rule out false positives .
  • Orthogonal assays : Combine enzymatic (e.g., kinase inhibition) and cellular (e.g., cytotoxicity) assays to confirm mechanistic hypotheses .

Q. What experimental design strategies optimize reaction parameters for scale-up?

  • Design of Experiments (DoE) :
    • Factorial design : Tests interactions between variables (e.g., temperature, solvent ratio, catalyst loading) .
    • Response Surface Methodology (RSM) : Maps optimal conditions for yield and purity .
  • High-throughput screening : Automates testing of 10–100 reaction conditions (e.g., solvent/catalyst combinations) .
  • Process Analytical Technology (PAT) : In-line monitoring (e.g., FTIR probes) tracks reaction progress and intermediates .

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